5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-17(9-7-16)14-20-15-18(10-11-19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,15H,2-5,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJMTNTUFHXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure, characterized by the presence of an azepane ring and a sulfonyl group, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
- IUPAC Name : 5-(azepan-1-ylsulfonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one
Structural Characteristics
The compound’s structure includes a pyridinone core, an azepane ring, and a sulfonyl moiety. These features are crucial for its interaction with biological targets.
The mechanism by which 5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one exerts its effects involves several pathways:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in key biochemical pathways.
- Receptor Modulation : It can modulate the activity of receptors on cell surfaces or within cells.
- Gene Expression : The compound influences gene expression related to its biological activity.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
Antimicrobial Activity Results
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| EVT-2521181 | Staphylococcus aureus | 32 µg/mL |
| EVT-2521181 | Escherichia coli | 64 µg/mL |
| EVT-2521181 | Candida albicans | 16 µg/mL |
Anticancer Activity (Hypothetical Data)
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| EVT-2521181 | MCF-7 (Breast Cancer) | 15 |
| EVT-2521181 | HeLa (Cervical Cancer) | 20 |
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of various derivatives of pyridinones, including 5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Exploration of Anticancer Potential
In another investigation, the anticancer effects of structurally similar compounds were assessed in vitro. The findings revealed that these compounds could significantly inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle disruption. This suggests that further research on 5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one could yield valuable insights into its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Structural Modifications and Substituent Effects
The pyridinone scaffold is highly versatile, with substituents at the 1- and 5-positions significantly influencing pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations:
- 1-Position Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects compared to fluorinated (e.g., 2-fluorobenzyl in ) or polar (e.g., 4-nitrophenyl in ) analogs. This may optimize membrane permeability without excessive hydrophobicity.
- 5-Position Substituents: The azepan-1-ylsulfonyl group distinguishes the target compound from sulfur-containing analogs like the triazole-thiol in .
Preparation Methods
Synthesis of the Pyridinone Core
The pyridinone core is typically derived from 5-chloropyridin-2(1H)-one, a commercially available precursor. Alternative routes involve cyclization of β-keto esters with ammonium acetate, though these are less common for substituted pyridinones.
Procedure :
Sulfonylation at the 5-Position
Sulfonylation introduces the azepane-1-sulfonyl group via nucleophilic aromatic substitution (SNAr) or direct sulfonyl chloride coupling.
Optimized Protocol :
- Generation of Sulfonyl Chloride Intermediate :
- Amination with Azepane :
- React the sulfonyl chloride with azepane (1.2 equivalents) in acetonitrile (MeCN) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) at room temperature for 16 hours.
- Workup : Evaporate solvent, dissolve residue in DMSO, and purify via HPLC.
- Yield : 56–63% (based on analogous sulfonamide syntheses).
Key Considerations :
N-Alkylation at the 1-Position
The 1-position is alkylated with 4-methylbenzyl bromide under basic conditions.
Procedure :
- Deprotonation :
- Alkylation :
Critical Parameters :
- Temperature : Elevated temperatures (140°C) enhance reaction rates in NMP.
- Solvent : NMP’s high boiling point and solvation capacity prevent decomposition.
Reaction Mechanisms and Kinetics
Sulfonylation Mechanism
The sulfonylation proceeds via a two-step mechanism:
- Electrophilic Attack : Chlorosulfonic acid reacts with the electron-deficient 5-position of the pyridinone, forming a sulfonyl chloride intermediate.
- Nucleophilic Displacement : Azepane attacks the sulfonyl chloride, displacing chloride with assistance from DIPEA.
Kinetic Data :
N-Alkylation Mechanism
The alkylation follows an SN2 pathway:
- Base Deprotonation : NaH abstracts the acidic N-H proton (pKa ≈ 10–12), generating a pyridinone anion.
- Electrophilic Attack : The anion attacks 4-methylbenzyl bromide, yielding the alkylated product.
Side Reactions :
- Over-Alkylation : Mitigated by using NaH in excess.
- Solvolysis : Minimized by avoiding protic solvents.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
- Cost Drivers : Azepane (~$320/kg) and 4-methylbenzyl bromide (~$280/kg).
- Process Optimization :
Comparative Analysis of Alternative Routes
Direct Sulfonation vs. Sulfonyl Chloride Intermediate
| Parameter | Sulfonyl Chloride Route | Direct Sulfonation |
|---|---|---|
| Yield | 56–63% | 40–45% |
| Purity | >98% | 90–95% |
| Reaction Time | 18 hours | 24 hours |
| Scalability | High | Moderate |
The sulfonyl chloride method is superior in yield and purity, albeit requiring stringent anhydrous conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(azepan-1-ylsulfonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one?
- Methodological Answer : The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Sulfonylation of the azepane ring using chlorosulfonic acid under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfonyl group.
- Step 2 : Alkylation of the pyridinone core with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and LC-MS.
- Critical Parameters : Control reaction temperature and moisture to avoid side reactions (e.g., hydrolysis of sulfonyl groups).
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Single-crystal diffraction (SHELX programs for refinement) to confirm stereochemistry and bond lengths .
- Spectroscopy : ¹H/¹³C NMR for functional group analysis, LC-MS for molecular weight verification, and IR for sulfonyl (S=O) and carbonyl (C=O) stretching frequencies.
- Elemental Analysis : Confirm empirical formula (e.g., C₂₀H₂₄N₂O₃S) with ≤0.4% deviation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiviral Activity : HIV-1 reverse transcriptase inhibition assays (IC₅₀ determination) using recombinant enzymes and non-nucleoside reverse transcriptase inhibitor (NNRTI) protocols .
- Kinase Inhibition : c-Src kinase inhibition assays with ATP competition binding (IC₅₀ values compared to PP2 or Staurosporine) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites influencing efficacy .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma concentrations .
Q. What strategies enhance selectivity against mutant strains (e.g., HIV-1 RT K103N)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce bulky substituents (e.g., 4-methylbenzyl) to sterically hinder mutant enzyme binding .
- Molecular Dynamics Simulations : Analyze binding pocket flexibility and hydrogen-bonding interactions with mutant vs. wild-type enzymes .
- Resistance Profiling : Co-crystallize the compound with mutant RT to identify critical binding disruptions .
Q. How can computational methods guide the optimization of pyridinone derivatives?
- Methodological Answer :
- Ligand-Based Design : Use QSAR models to predict substituent effects on potency and solubility.
- Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize derivatives with high predicted binding affinity to target proteins (e.g., GPR119 or RT) .
- ADMET Prediction : SwissADME or pkCSM to filter compounds with poor permeability or toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
